methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C22H16O5 and a molecular weight of 360.37 g/mol . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-phenylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound is utilized in the synthesis of photoactive materials and fluorescent dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial properties.
Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate: Used in the synthesis of photoactive materials.
(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid: Exhibits anti-inflammatory and analgesic activities.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C22H16O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H16O5/c1-25-21(24)13-26-19-9-5-8-16-15(19)10-11-17-18(12-20(23)27-22(16)17)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI Key |
SOWNLMGYJQBEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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